molecular formula C18H26O4 B11968940 1,4-Benzenedipentanoic acid, dimethyl ester CAS No. 23422-25-5

1,4-Benzenedipentanoic acid, dimethyl ester

Cat. No.: B11968940
CAS No.: 23422-25-5
M. Wt: 306.4 g/mol
InChI Key: DLBNBPPCMGPNNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedipentanoic acid, dimethyl ester can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out through a continuous process. Terephthalic acid and methanol are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting dimethyl terephthalate is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedipentanoic acid, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield terephthalic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.

    Polymerization: It can undergo polymerization reactions to form polyesters such as polyethylene terephthalate (PET).

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzenedipentanoic acid, dimethyl ester has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,4-benzenedipentanoic acid, dimethyl ester primarily involves its role as a monomer in polymerization reactions. The ester groups undergo transesterification or direct esterification with diols to form long-chain polyesters. These reactions are typically catalyzed by metal catalysts such as antimony trioxide or titanium alkoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedipentanoic acid, dimethyl ester is unique due to its specific structure, which allows it to form highly crystalline and durable polyesters such as PET. This property makes it particularly valuable in applications requiring strong and stable materials, such as beverage bottles and synthetic fibers .

Properties

CAS No.

23422-25-5

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 5-[4-(5-methoxy-5-oxopentyl)phenyl]pentanoate

InChI

InChI=1S/C18H26O4/c1-21-17(19)9-5-3-7-15-11-13-16(14-12-15)8-4-6-10-18(20)22-2/h11-14H,3-10H2,1-2H3

InChI Key

DLBNBPPCMGPNNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=C(C=C1)CCCCC(=O)OC

Origin of Product

United States

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